Molecular weight and formula of 1-(3-Chlorophenyl)cyclobutanecarbonitrile
Molecular weight and formula of 1-(3-Chlorophenyl)cyclobutanecarbonitrile
An In-Depth Technical Guide to 1-(3-Chlorophenyl)cyclobutanecarbonitrile: Properties, Synthesis, and Analysis
Abstract
This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)cyclobutanecarbonitrile, a key organic intermediate. Intended for researchers, chemists, and professionals in drug development, this document details the compound's fundamental chemical and physical properties, offers a detailed synthetic protocol with mechanistic insights, outlines robust analytical methodologies for its characterization and quantification, and provides essential safety and handling protocols. By synthesizing information from established chemical literature and safety data, this guide serves as an authoritative resource for the effective and safe utilization of this compound in a laboratory setting.
Chemical Identity and Physicochemical Properties
1-(3-Chlorophenyl)cyclobutanecarbonitrile is a substituted aromatic nitrile. Its structure, featuring a chlorophenyl group attached to a cyclobutane ring at a quaternary carbon bearing a nitrile group, makes it a valuable building block in organic synthesis. Understanding its core properties is the first step in its successful application.
1.1. Molecular Structure and Formula
-
Chemical Name: 1-(3-Chlorophenyl)cyclobutanecarbonitrile
-
Molecular Formula: C₁₁H₁₀ClN[1]
-
Structure:
(Note: Image is a representation)
1.2. Molecular Weight
-
Average Molecular Weight: 191.66 g/mol [1]
-
Monoisotopic Mass: 191.049902 g/mol
1.3. Physicochemical Data Summary
While specific experimental data for the 3-chloro isomer is sparse in readily available literature, the properties of the closely related 1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS No. 28049-61-8) provide excellent reference points and are summarized below. These values are expected to be very similar for the 3-chloro isomer.
| Property | Value (for 1-(4-Chlorophenyl)cyclobutanecarbonitrile) | Source |
| Appearance | Colourless oil | [2] |
| Density | 1.137 g/mL at 25 °C | [2] |
| Boiling Point | 295 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.548 (lit.) | [2] |
| Flash Point | 110 °C | [2] |
Synthesis and Purification
The synthesis of 1-(aryl)cyclobutanecarbonitriles is typically achieved through the alkylation of a corresponding arylacetonitrile. The following protocol is adapted from a well-established procedure for the 4-chloro isomer and is directly applicable to the synthesis of the target 3-chloro compound.[3]
2.1. Synthetic Rationale
The core of this synthesis is a tandem nucleophilic substitution reaction. First, a strong base is used to deprotonate the benzylic carbon of 3-chlorobenzyl cyanide, creating a resonance-stabilized carbanion. This potent nucleophile then reacts with 1,3-dibromopropane in two successive Sₙ2 reactions. The first reaction forms a linear alkylated intermediate, and the second, intramolecular reaction closes the four-membered ring, yielding the cyclobutane structure. The choice of a polar aprotic solvent like DMSO is critical as it effectively solvates the cation of the base (Na⁺) without solvating the carbanion, thereby enhancing its nucleophilicity.
2.2. Detailed Experimental Protocol
Reactants:
-
3-Chlorobenzyl cyanide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1,3-Dibromopropane
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet, add sodium hydride (1.1 eq.). Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Anion Formation: Add anhydrous DMSO to the flask to create a suspension. While stirring under a positive pressure of argon, add a solution of 3-chlorobenzyl cyanide (1.0 eq.) in anhydrous DMSO dropwise over 5-10 minutes. The reaction is exothermic and may require an ice bath to maintain room temperature.
-
Cyclization: After stirring for 30 minutes to ensure complete anion formation, add a solution of 1,3-dibromopropane (2.5-3.0 eq.) in anhydrous DMSO dropwise over 30 minutes. The larger excess of the dibromide minimizes polymerization. Maintain the reaction temperature between 25-30°C.
-
Quenching and Extraction: Stir for an additional 40-60 minutes post-addition. Carefully pour the reaction mixture into a beaker of ice water. Extract the aqueous mixture with dichloromethane or diethyl ether (3x volumes).
-
Work-up: Combine the organic extracts, wash with water and then with brine to remove residual DMSO and salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield 1-(3-Chlorophenyl)cyclobutanecarbonitrile as a clear oil.[3]
Analytical Methodologies
A multi-step approach is required for the robust identification, characterization, and quantification of 1-(3-Chlorophenyl)cyclobutanecarbonitrile in various matrices.
3.1. Overview of Analytical Workflow
The general workflow for analyzing this compound involves sample preparation to isolate it from the matrix, followed by instrumental analysis for separation and detection.
